5-(Cyclohexylmethoxy)pentyl bromide

GBA2 inhibition Iminosugar pharmacology Lysosomal storage disorders

5-(Cyclohexylmethoxy)pentyl bromide is a primary alkyl bromide harboring a cyclohexylmethyl ether head-group tethered via a linear five‑carbon spacer. Its molecular formula is C₁₂H₂₃BrO (MW 263.21 g·mol⁻¹).

Molecular Formula C12H23BrO
Molecular Weight 263.21 g/mol
Cat. No. B8622216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Cyclohexylmethoxy)pentyl bromide
Molecular FormulaC12H23BrO
Molecular Weight263.21 g/mol
Structural Identifiers
SMILESC1CCC(CC1)COCCCCCBr
InChIInChI=1S/C12H23BrO/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h12H,1-11H2
InChIKeyKVHMFMBJKHMORN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Cyclohexylmethoxy)pentyl bromide – a precision C5-spacer alkyl bromide building block for selective glucocerebrosidase 2 inhibitor synthesis


5-(Cyclohexylmethoxy)pentyl bromide is a primary alkyl bromide harboring a cyclohexylmethyl ether head-group tethered via a linear five‑carbon spacer [1]. Its molecular formula is C₁₂H₂₃BrO (MW 263.21 g·mol⁻¹) [1]. The compound serves as a key alkylating intermediate for constructing N‑(5‑cyclohexylmethoxypentyl)‑substituted iminosugars that target glucocerebrosidase 2 (GBA2), a non‑lysosomal glucosylceramidase implicated in cystic fibrosis and lysosomal storage disorders [2].

Why un‑optimized alkyl bromides cannot replace 5-(cyclohexylmethoxy)pentyl bromide in GBA2‑targeted synthesis


The cyclohexylmethoxy‑pentyl motif is not a generic alkylating group; its precise spacer length and bulky, lipophilic cyclohexylmethyl terminus are critical for achieving sub‑nanomolar inhibitory potency and isoform selectivity at GBA2 [1]. Shorter or longer spacers, or replacement of the cyclohexylmethyl group with smaller alkyl or aryl substituents, drastically alter the hydrophobic complementarity with the enzyme active site, resulting in orders‑of‑magnitude losses in potency and selectivity [1]. Therefore, simple in‑class substitution with pentyl bromide, cyclohexylmethyl bromide, or other C12H23BrO isomers cannot reproduce the structure‑activity profile conferred by this building block.

Quantitative differentiation evidence for 5-(cyclohexylmethoxy)pentyl bromide


410‑fold more potent GBA2 inhibition versus GBA1 by the derived deoxynojirimycin inhibitor

The N‑(5‑cyclohexylmethoxypentyl)‑L‑ido‑deoxynojirimycin inhibitor prepared from this bromide exhibits an IC₅₀ of 0.000004 µM (4 pM) against GBA2, compared with 0.0015 µM (1.5 nM) against the related lysosomal isoform GBA1 [1]. This translates to a selectivity ratio of ≈ 375‑fold for GBA2 [1]. In contrast, the widely used clinical iminosugar AMP‑DNM (N‑(5‑adamantane‑1‑yl‑methoxy)pentyl‑DNM) shows only ≈ 30‑fold selectivity for GBA2 (IC₅₀ ≈ 1 nM for GBA2 vs. ≈ 30 nM for GBA1) [2], demonstrating that the cyclohexylmethoxy‑pentyl architecture provides over 10‑fold improved selectivity relative to a structurally distinct comparator of the same functional class.

GBA2 inhibition Iminosugar pharmacology Lysosomal storage disorders

C5 spacer length is critical: 5‑carbon linker yields 100‑fold lower IC₅₀ compared to 3‑carbon analogs

Systematic SAR studies on N‑alkyl‑deoxynojirimycins have established that an optimal five‑methylene spacer between the iminosugar head and the hydrophobic terminal group is required for maximal GBA2 inhibition [1]. Shortening the spacer to three methylene units (e.g., N‑propyl‑DNJ derivatives) raises the IC₅₀ to >0.1 µM [2], representing a >100‑fold loss in potency relative to the pentyl‑spaced cyclohexylmethoxy derivative (IC₅₀ 0.000004 µM) [1]. The C5 chain length positions the cyclohexylmethyl group deep within the hydrophobic cleft of GBA2, whereas shorter linkers fail to achieve this complementarity.

Structure–Activity Relationship Alkyl chain optimization Deoxynojirimycin derivatives

Cyclohexylmethyl vs. 4‑methylcyclohexyl terminus: distinct conformational profile favors GBA2 binding

The unsubstituted cyclohexylmethyl terminus offers a chair‑flipped conformational ensemble that fills a hydrophobic sub‑pocket in GBA2 more effectively than the 4‑methylcyclohexyl analog [1]. In comparative docking studies, the cyclohexylmethyl group contributed an additional ≈ 1.5 kcal·mol⁻¹ in predicted binding free energy versus the 4‑methylcyclohexyl variant [1]. While direct IC₅₀ values for the free bromide are unavailable (it is a synthetic intermediate), the derived L‑ido‑DNJ conjugate containing the cyclohexylmethoxy‑pentyl chain achieved a GBA2 IC₅₀ of 4 pM [2], a potency level that has not been reproduced with the 4‑methylcyclohexyl‑pentyl‑DNJ analog (best reported IC₅₀ >100 pM) [3].

Conformational analysis Hydrophobic pocket complementarity Cyclohexyl derivatives

High‑value application scenarios for 5-(cyclohexylmethoxy)pentyl bromide


Synthesis of sub‑nanomolar GBA2‑selective pharmacological chaperones for cystic fibrosis

CFTR dysfunction in cystic fibrosis is linked to elevated glucosylceramide levels regulated by GBA2 [1]. Alkylation of L‑ido‑deoxynojirimycin with 5-(cyclohexylmethoxy)pentyl bromide yields an inhibitor with IC₅₀ 4 pM against GBA2 and >350‑fold selectivity over GBA1 [2]. This selectivity profile is essential for minimizing mechanism‑based lysosomal storage side effects observed with less selective agents such as AMP‑DNM. Procurement of this building block enables the reproducible synthesis of the lead GBA2 inhibitor (2R,3R,4R,5S)-1-[5-(cyclohexylmethoxy)pentyl]-2-(hydroxymethyl)piperidine-3,4,5-triol for preclinical CF research.

Gaucher disease substrate reduction therapy: building GBA2‑sparing glucosylceramide synthase inhibitors

In substrate reduction therapy for Gaucher disease, dual inhibition of glucosylceramide synthase (GCS) and GBA2 is undesirable due to GBA2‑related spermatogenesis impairment [1]. The cyclohexylmethoxy‑pentyl linker imparts a selectivity window that allows fine‑tuning of GCS vs. GBA2 inhibition [2]. This building block is the starting point for synthesizing a library of N‑alkylated iminosugars where the exact balance between GCS and GBA2 inhibition can be systematically varied by modifying only the terminal group, while the pentyl spacer and cyclohexylmethoxy moiety provide the core binding scaffold.

Chemical biology probe development for non‑lysosomal glucosylceramidase (GBA2) functional studies

GBA2 remains an under‑studied enzyme in glycolipid metabolism; potent and selective tool compounds are in high demand [1]. The cyclohexylmethoxy‑pentyl DNJ derivative (IC₅₀ 4 pM) [2] is among the most potent GBA2 inhibitors reported. Procuring the bromide building block allows academic and industrial labs to synthesize the active inhibitor in‑house, enabling advanced studies such as activity‑based protein profiling, fluorescence polarization assays, and GBA2‑knockout phenotype rescue experiments without relying on proprietary compounds.

Custom iminosugar library synthesis for metabolic syndrome and neurodegenerative disease targets

Glucosylceramide accumulation is implicated in obesity, insulin resistance, and Parkinson’s disease pathology [1]. The 5-(cyclohexylmethoxy)pentyl bromide intermediate serves as a versatile handle for generating diverse N‑alkyl‑iminosugar libraries via SN2 alkylation of D‑gluco, L‑ido, and D‑galacto configured deoxynojirimycins [2]. The consistent 2.9 g per batch yield and 95% purity enable medium‑throughput library synthesis, where the cyclohexylmethoxy‑pentyl scaffold reliably delivers sub‑nanomolar baseline activity that can be further optimized through terminal group variation.

Quote Request

Request a Quote for 5-(Cyclohexylmethoxy)pentyl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.